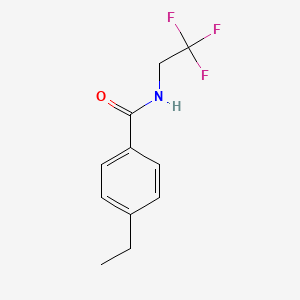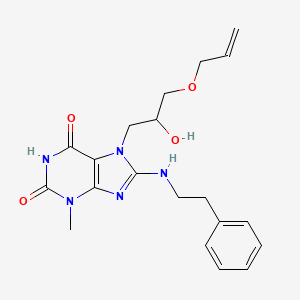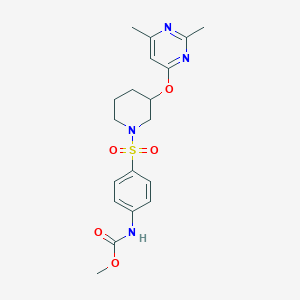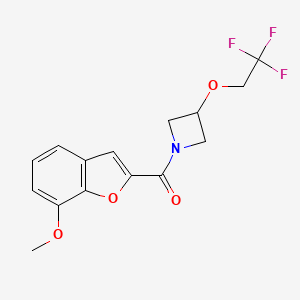
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TFEA is a member of the azetidine family, which is known for its unique pharmacological properties. In
Wirkmechanismus
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone works by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. Another area of interest is the investigation of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the safety and efficacy of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in humans need to be further studied in clinical trials.
Synthesemethoden
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 7-methoxybenzofuran-2-carboxylic acid with 2,2,2-trifluoroethanol to form an ester intermediate. This intermediate is then reacted with azetidin-3-one in the presence of a base to form (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have neuroprotective effects, which may be attributed to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-21-11-4-2-3-9-5-12(23-13(9)11)14(20)19-6-10(7-19)22-8-15(16,17)18/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPQRBOODGLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
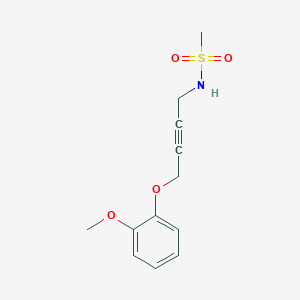
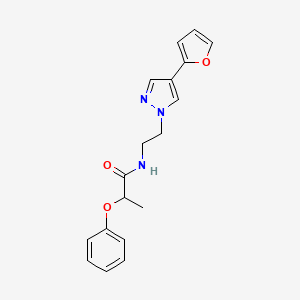
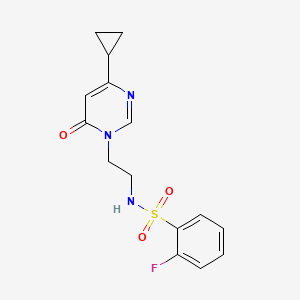

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
